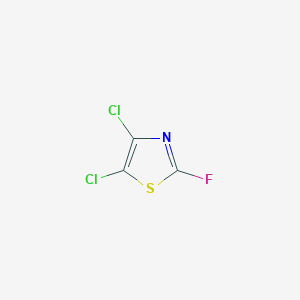

4,5-Dichloro-2-fluoro-1,3-thiazole; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-2-fluoro-1,3-thiazole is a compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles have diverse biological activities and are found in many clinically approved drugs .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

4,5-Dichloro-2-fluoro-1,3-thiazole; 98% has been studied for its potential applications in various scientific fields. It has been used as a reagent for the synthesis of various thiazole derivatives and as a catalyst for the synthesis of N-heterocyclic carbenes. 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% has also been used as a reagent for the synthesis of 2-fluoro-4,5-dichlorothiazole-3-carboxylic acid and its derivatives, which have potential applications in drug discovery and development. In addition, 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% has been used as a starting material for the synthesis of various other organofluorine compounds, such as 2-fluoro-4,5-dichlorobenzothiazole and 4-chloro-2-fluoro-1,3-benzothiazole.

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

For example, some thiazole derivatives have been found to inhibit dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Advantages and Limitations for Lab Experiments

4,5-Dichloro-2-fluoro-1,3-thiazole; 98% has several advantages for laboratory experiments. It is a relatively stable compound and is soluble in organic solvents, making it easy to handle and store. In addition, 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% is relatively inexpensive and can be synthesized in a variety of ways. However, 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% is a relatively new compound and its effects on humans and animals are not yet fully understood. Therefore, it is important to use caution when handling and using 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% in laboratory experiments.

Future Directions

There are a number of potential future directions for 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% research. One potential direction is to further investigate the biochemical and physiological effects of 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% and its potential applications in drug discovery and development. In addition, further research could be conducted to explore the potential applications of 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% as a reagent in the synthesis of other organofluorine compounds. Finally, further research could be conducted to explore the mechanism of action of 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% and to develop methods for more efficient synthesis of 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% and its derivatives.

Synthesis Methods

4,5-Dichloro-2-fluoro-1,3-thiazole; 98% can be synthesized via a variety of methods. The most common method involves the reaction of 2-fluoro-4,5-dichlorobenzene with thiourea in the presence of anhydrous potassium carbonate and a catalytic amount of sulfuric acid. This reaction produces 4,5-Dichloro-2-fluoro-1,3-thiazole; 98% as the main product, along with byproducts such as 4-chloro-2-fluoro-1,3-benzothiazole, 4,5-dichloro-2-fluorobenzene, and 1,3-dichloro-2-fluorobenzothiazole. Other methods of synthesis include the reaction of 4,5-dichlorobenzene with 2-fluorothiourea in the presence of anhydrous potassium carbonate, and the reaction of 2-fluoro-4,5-dichlorobenzene with 2-fluoro-3-hydroxy-1,3-thiazole in the presence of anhydrous potassium carbonate.

Safety and Hazards

properties

IUPAC Name |

4,5-dichloro-2-fluoro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2FNS/c4-1-2(5)8-3(6)7-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJKHNGOLSJBEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60490882 |

Source

|

| Record name | 4,5-Dichloro-2-fluoro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57314-08-6 |

Source

|

| Record name | 4,5-Dichloro-2-fluoro-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.